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For researchers, scientists, and professionals in drug development, understanding the

selectivity of a kinase inhibitor is paramount. This guide provides a comprehensive comparison

of the cross-reactivity profile of Ji-101, a novel multi-kinase inhibitor, with other established

kinase inhibitors targeting similar pathways. By presenting available experimental data, this

document aims to offer an objective resource for evaluating the off-target effects and potential

therapeutic windows of these agents.

Ji-101 is an orally administered multi-kinase inhibitor that primarily targets three key receptor

tyrosine kinases involved in angiogenesis and tumor progression: Vascular Endothelial Growth

Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and

Ephrin type-B receptor 4 (EphB4).[1][2][3] The inclusion of EphB4 as a primary target

distinguishes Ji-101 from many other angiogenesis inhibitors, offering a novel mechanism of

action.[1][2][3]

Kinase Selectivity Profile of Ji-101
A broad kinase cross-reactivity screening of Ji-101 was conducted using the Ambit

KINOMEscan™ platform, a competitive binding assay that quantitatively measures the

interactions of a compound against a large panel of kinases. In this analysis, Ji-101 was tested

against a panel of 445 kinases.[1][2][3]

The results demonstrated that Ji-101 is a highly selective inhibitor. It displayed high potency

against its intended targets—VEGFR2, EphB4, and PDGFRβ—with dissociation constants (Kd)

of less than 100 nM.[1][2] Of the 445 kinases screened, only 23 exhibited a Kd value of less
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than 3000 nM.[1][2] This indicates a very focused activity profile with a low potential for

widespread off-target kinase inhibition.

While the comprehensive list of these 23 off-target kinases and their precise Kd values are not

publicly available in full detail, the summary data underscores the high selectivity of Ji-101 for

its primary angiogenic targets. This high degree of selectivity is a desirable characteristic in

targeted therapy, as it can potentially lead to a more favorable safety profile with fewer off-

target side effects.

Comparative Kinase Cross-Reactivity
To provide context for the selectivity of Ji-101, this section compares its profile with those of

other multi-kinase inhibitors that also target VEGFR and PDGFR pathways. The following

tables summarize publicly available kinome profiling data for several widely used inhibitors. It is

important to note that the experimental conditions and the specific kinase panels used in these

assays may vary, which can influence the results. The data presented here is intended to

provide a general comparative overview.

Table 1: Primary Targets of Selected Kinase Inhibitors

Inhibitor Primary Targets

Ji-101 VEGFR2, PDGFRβ, EphB4

Sunitinib VEGFRs, PDGFRs, KIT, FLT3, RET, CSF1R

Sorafenib
VEGFRs, PDGFRβ, KIT, FLT3, RET, BRAF,

CRAF

Pazopanib VEGFRs, PDGFRs, FGFRs, KIT, c-Fms

Axitinib VEGFRs 1, 2, and 3

Lenvatinib VEGFRs, FGFRs, PDGFRα, KIT, RET

Regorafenib
VEGFRs, TIE2, PDGFRβ, FGFR, KIT, RET,

RAF

Cabozantinib VEGFRs, MET, AXL, RET, KIT, FLT3

Vandetanib VEGFR2, EGFR, RET
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Table 2: Comparative Kinase Selectivity Data (KINOMEscan)

This table presents a selection of off-target kinases for various inhibitors based on available

KINOMEscan data. The data is presented as the dissociation constant (Kd) in nM, where a

lower value indicates stronger binding. Data for Ji-101's specific off-targets is not publicly

available and is therefore represented as "Not Publicly Available."
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Kinase Ji-101 (Kd, nM) Sunitinib (Kd, nM) Pazopanib (Kd, nM)

Primary Targets

KDR (VEGFR2) <100 16 2.1

PDGFRA <100 11 35

PDGFRB <100 1.3 11

EPHB4 <100 1,100 1,400

Selected Off-Targets

AAK1 Not Publicly Available 1,100 >10,000

ABL1 Not Publicly Available 1,100 >10,000

AURKA Not Publicly Available 1,300 >10,000

CLK1 Not Publicly Available 22 >10,000

FLT3 Not Publicly Available 9.4 120

KIT Not Publicly Available 4.3 48

RET Not Publicly Available 18 130

SRC Not Publicly Available 1,200 >10,000

Disclaimer: Data is

compiled from various

public sources and

may have been

generated under

different experimental

conditions. Direct

comparison should be

made with caution.

"Not Publicly

Available" indicates

that specific data for

Ji-101's off-targets
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was not found in the

public domain.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways targeted by Ji-101 and the general

workflow for assessing kinase inhibitor selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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